molecular formula C13H12ClN3O3S B2843481 1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one CAS No. 946323-90-6

1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2843481
CAS No.: 946323-90-6
M. Wt: 325.77
InChI Key: WGHHVUJOHRQFCI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolidinone ring, an oxadiazole ring, and a chloromethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the Chloromethoxyphenyl Group: This step involves the substitution reaction where the chloromethoxyphenyl group is introduced to the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chloromethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups to the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methoxyphenyl)-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: can be compared with other heterocyclic compounds containing oxadiazole or pyrrolidinone rings.

    Examples: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-19-10-3-2-8(5-9(10)14)17-6-7(4-11(17)18)12-15-16-13(21)20-12/h2-3,5,7H,4,6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHHVUJOHRQFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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